

Topical Formulation of LEO 39652: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

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Introduction

LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the potential treatment of inflammatory skin conditions such as atopic dermatitis.[1][2][3] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effect in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be potent at the target site but susceptible to rapid metabolism into inactive forms upon entering systemic circulation. This document provides detailed application notes and protocols for the research and development of topical **LEO 39652** formulations.

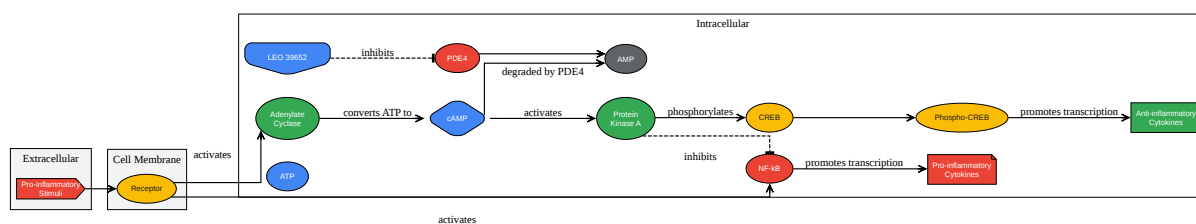
Mechanism of Action: The "Dual-Soft" PDE4

Inhibitor Concept

LEO 39652 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, **LEO 39652** prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-17, IL-23), and interferons, which are key mediators in the pathophysiology of atopic dermatitis.

The "dual-soft" nature of **LEO 39652** is attributed to the presence of two ester functionalities in its chemical structure. These esters are designed to be stable within the skin, allowing the drug to exert its therapeutic effect. However, upon absorption into the bloodstream, these ester groups are rapidly hydrolyzed by esterases present in the blood and liver, converting **LEO 39652** into inactive metabolites. This rapid systemic inactivation is intended to reduce the risk of common side effects associated with systemic PDE4 inhibitors, such as nausea and emesis.

Signaling Pathway of LEO 39652 in an Inflammatory Skin Response



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Caption: PDE4 Inhibition Pathway by **LEO 39652**.

Preclinical Data In Vitro Potency and Selectivity

Parameter	Value	Cell/Enzyme Source
PDE4B IC50	Data not publicly available	Recombinant human PDE4B
Selectivity vs other PDE families	Data not publicly available	Various recombinant human PDE enzymes

In Vitro Metabolism and Stability

Matrix	Half-life (t _{1/2})	Metabolites
Human Blood	Rapid	Inactive acid metabolites
Human Liver Microsomes	Rapid	Inactive acid metabolites
Human Skin Homogenate	Stable	Minimal metabolism

Dermal Pharmacokinetics and Target Engagement in Human Skin Explants

A study comparing **LEO 39652** with another topical PDE4 inhibitor, LEO 29102, in ex vivo human skin explants provided the following key findings:

Parameter	LEO 39652	LEO 29102	Skin Condition
Dermal Interstitial Fluid (dISF) Concentration	33 nM	2100 nM	Barrier-impaired (tape-stripped)
cAMP Level Change	No significant elevation	Significant elevation	Barrier-impaired (tape-stripped)

These findings suggest that while **LEO 39652** is a potent PDE4 inhibitor, its bioavailability in the dermal interstitial fluid of barrier-impaired skin may be limited, leading to minimal target engagement.

Clinical Data

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial (NCT02219633) was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of **LEO 39652** in healthy male subjects and male subjects with atopic dermatitis.

Note: The detailed quantitative results from this clinical trial have not been made publicly available. The table below is a template based on the study design registered on ClinicalTrials.gov.

Clinical Trial Summary (NCT02219633)

Parameter	Description
Study Title	A Phase I, First-in-Human, Randomised, Single-Blind, Vehicle-Controlled, Single Ascending Dose Trial Evaluating the Safety, Tolerability and Pharmacokinetics in Male Subjects with Atopic Dermatitis and in Healthy Male Subjects of Cutaneous Application of LEO 39652 Cream
Phase	Phase 1
Study Design	Interventional, Single Group Assignment, Randomized, Single Blind (Subject), Vehicle Controlled
Participants	Male subjects with atopic dermatitis and healthy male subjects
Intervention	LEO 39652 cream
Primary Outcome Measures	Safety and tolerability
Secondary Outcome Measures	Pharmacokinetics of LEO 39652
Efficacy Endpoints (Exploratory)	Change in Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA)
Results	Not publicly available

Experimental Protocols

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **LEO 39652** against the PDE4 enzyme.

Materials:

- Recombinant human PDE4B enzyme
- **LEO 39652** compound
- cAMP substrate
- Assay buffer (e.g., Tris-HCl, MgCl₂)
- Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)
- Microplate reader

Protocol:

- Prepare serial dilutions of **LEO 39652** in a suitable solvent (e.g., DMSO) and then in assay buffer.
- In a microplate, add the PDE4B enzyme to each well.
- Add the diluted **LEO 39652** or vehicle control to the respective wells.
- Initiate the enzymatic reaction by adding the cAMP substrate.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
- Stop the reaction and add the detection reagents.
- Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **LEO 39652** relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the **LEO 39652** concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Metabolism Assay in Human Liver Microsomes

Objective: To assess the metabolic stability of **LEO 39652** in human liver microsomes.

Materials:

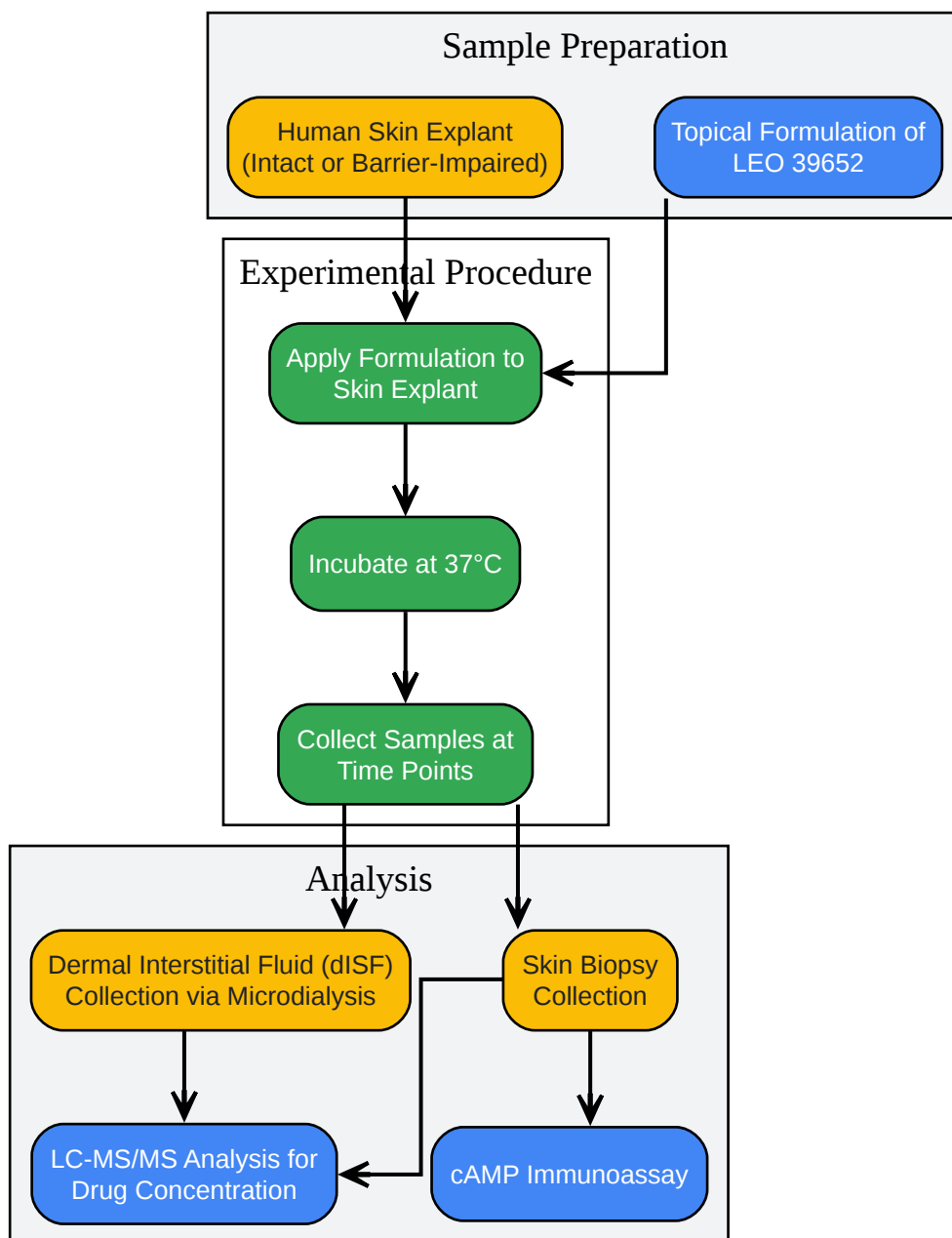
- **LEO 39652** compound
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer
- Acetonitrile (for quenching)
- LC-MS/MS system

Protocol:

- Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.
- In a microcentrifuge tube, add the HLM suspension and **LEO 39652**.
- Pre-incubate the mixture for a few minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant for the remaining concentration of **LEO 39652** using a validated LC-MS/MS method.

- Plot the natural logarithm of the percentage of **LEO 39652** remaining versus time and determine the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.

Experimental Workflow for Dermal Bioavailability Study



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Caption: Workflow for Dermal Bioavailability Assessment.

Conclusion

LEO 39652 represents an innovative approach in topical drug development, employing a "dual-soft" mechanism to potentially enhance the safety profile of PDE4 inhibitors. Preclinical data demonstrate its high potency and intended metabolic profile. However, ex vivo studies in human skin suggest that formulation strategies will be critical to ensure adequate bioavailability at the site of action, particularly in skin with a compromised barrier function, as is common in atopic dermatitis. Further research and the public dissemination of clinical trial data are necessary to fully elucidate the therapeutic potential of topical **LEO 39652**.

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References

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